

JTV-519 (K201) Application Notes and Protocols for Isolated Cardiomyocyte Culture

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Compound of Interest

Compound Name: Jtv-519 free base

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Introduction

JTV-519, also known as K201, is a 1,4-benzothiazepine derivative with significant potential in cardiovascular research and therapy. It is recognized for its cardioprotective and antiarrhythmic properties, primarily attributed to its ability to stabilize the cardiac ryanodine receptor (RyR2).[1][2][3] In isolated cardiomyocyte cultures, JTV-519 serves as a critical tool for investigating the mechanisms of cardiac arrhythmias, heart failure, and the therapeutic potential of RyR2 modulation. These application notes provide a comprehensive overview and detailed protocols for the use of JTV-519 in isolated cardiomyocyte cultures.

The primary mechanism of action of JTV-519 involves the stabilization of the RyR2 in its closed state, which effectively reduces diastolic calcium leak from the sarcoplasmic reticulum (SR).[1][4][5][6] This action is particularly relevant in pathological conditions associated with RyR2 hyperactivity, such as catecholaminergic polymorphic ventricular tachycardia (CPVT) and heart failure. While the precise molecular interaction is still under investigation, it is believed that JTV-519 can directly interact with the RyR2 channel, preventing conformational changes that lead to calcium leakage.[6] Some studies suggest that JTV-519 increases the binding affinity of calstabin-2 (FKBP12.6) to RyR2, further stabilizing the channel, although other evidence indicates it can act independently of calstabin-2.[1][2][3]

Beyond its effects on RyR2, JTV-519 is also known to be a multi-channel blocker, exhibiting inhibitory effects on the fast sodium current (INa), L-type calcium current (ICa), and the

inwardly rectifying potassium current (IK1).[7][8] These actions contribute to its antiarrhythmic effects by altering the cardiomyocyte action potential duration and excitability.

Data Presentation: Effects of JTV-519 on Cardiomyocyte Calcium Handling

The following tables summarize the quantitative effects of JTV-519 treatment on key parameters of calcium homeostasis in isolated cardiomyocytes, as reported in various studies.

Table 1: Effect of JTV-519 on Sarcoplasmic Reticulum (SR) Ca²⁺ Leak

Parameter	Species/Cell Type	Condition	JTV-519 Concentration	Observed Effect	Reference
SR Ca ²⁺ Leak	Murine Cardiomyocytes	Ouabain-induced Ca ²⁺ overload	1 µmol/L	Significantly reduced Ca ²⁺ spark frequency.	[4]
SR Ca ²⁺ Leak	HL-1 Cardiomyocytes	Hypoxia (1% O ₂)	1 µM	Reduced SR Ca ²⁺ leakage by 35%.	[9][10][11]
SR Ca ²⁺ Leak	HL-1 Cardiomyocytes	Control (12% O ₂)	1 µM	Reduced SR Ca ²⁺ leakage by 52%.	[9][10][11]
Spontaneous Ca ²⁺ Release	Rat Ventricular Myocytes	Ca ²⁺ overload	Concentration-dependent	Abolished spontaneous Ca ²⁺ release.	[2]
Diastolic Ca ²⁺ Events	Rat Ventricular Myocytes	β-adrenergic stimulation	1.0 µmol/L	Significantly reduced the frequency of diastolic Ca ²⁺ events.	[12]

Table 2: Effect of JTV-519 on Ca²⁺ Transients and SR Ca²⁺ Load

Parameter	Species/Cell Type	Condition	JTV-519 Concentration	Observed Effect	Reference
Ca ²⁺ Transient Amplitude	Rat Ventricular Myocytes	β-adrenergic stimulation	1.0 μmol/L	Significantly reduced.	[12]
SR Ca ²⁺ Load	Murine Cardiomyocytes	Ouabain-induced Ca ²⁺ overload	1 μmol/L	Reduced SR Ca ²⁺ load.	[4]
SR Ca ²⁺ Content	Rat Ventricular Myocytes	β-adrenergic stimulation	1.0 μmol/L	No significant alteration.	[12]
L-type Ca ²⁺ Current	Murine Cardiomyocytes	Baseline	1 μmol/L	Significantly reduced.	[4]

Experimental Protocols

Protocol 1: Isolation and Culture of Adult Ventricular Cardiomyocytes

This protocol is a standard enzymatic digestion method for isolating ventricular cardiomyocytes from an adult rat or mouse heart.

Materials:

- Langendorff perfusion system
- Collagenase Type II
- Calcium-free Tyrode's solution
- Plating medium (e.g., Medium 199 supplemented with fetal bovine serum)

- Laminin-coated culture dishes

Procedure:

- Anesthetize the animal and perform a thoracotomy to expose the heart.
- Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.[\[13\]](#)
- Initiate retrograde perfusion with calcium-free Tyrode's solution to wash out the blood.
- Switch to perfusion with a solution containing collagenase Type II to digest the extracellular matrix.[\[14\]](#)
- Once the heart is digested, remove it from the cannula, and gently tease the ventricular tissue apart in a dish containing a calcium-free solution.
- Filter the cell suspension to remove undigested tissue.
- Gradually reintroduce calcium to the cell suspension to obtain calcium-tolerant, rod-shaped cardiomyocytes.[\[15\]](#)
- Plate the isolated cardiomyocytes on laminin-coated dishes in a suitable culture medium.[\[16\]](#)
- Allow the cells to attach for a few hours before initiating experimental treatments.

Protocol 2: JTV-519 Treatment of Cultured Cardiomyocytes

Materials:

- Cultured cardiomyocytes (from Protocol 1)
- JTV-519 (K201) stock solution (dissolved in a suitable solvent, e.g., DMSO)
- Culture medium

Procedure:

- Prepare a working solution of JTV-519 in the culture medium at the desired final concentration (e.g., 1 μ M).
- Aspirate the existing medium from the cultured cardiomyocytes.
- Add the JTV-519 containing medium to the cells.
- Incubate the cells with JTV-519 for the desired duration (e.g., 1-2 hours) prior to experimental measurements.[\[4\]](#)[\[17\]](#)

Protocol 3: Measurement of Sarcoplasmic Reticulum Ca^{2+} Leak (Ca^{2+} Sparks)

Materials:

- Cultured cardiomyocytes treated with JTV-519 (from Protocol 2)
- Fluorescent Ca^{2+} indicator (e.g., Fluo-4 AM)
- Confocal microscope with line-scanning capabilities

Procedure:

- Load the cardiomyocytes with a fluorescent Ca^{2+} indicator like Fluo-4 AM.[\[18\]](#)
- Place the culture dish on the stage of a confocal microscope.
- Acquire images in line-scan mode to detect localized, spontaneous Ca^{2+} release events (Ca^{2+} sparks).
- Analyze the frequency, amplitude, and duration of Ca^{2+} sparks in control versus JTV-519-treated cells to quantify SR Ca^{2+} leak.

Protocol 4: Measurement of Intracellular Ca^{2+} Transients

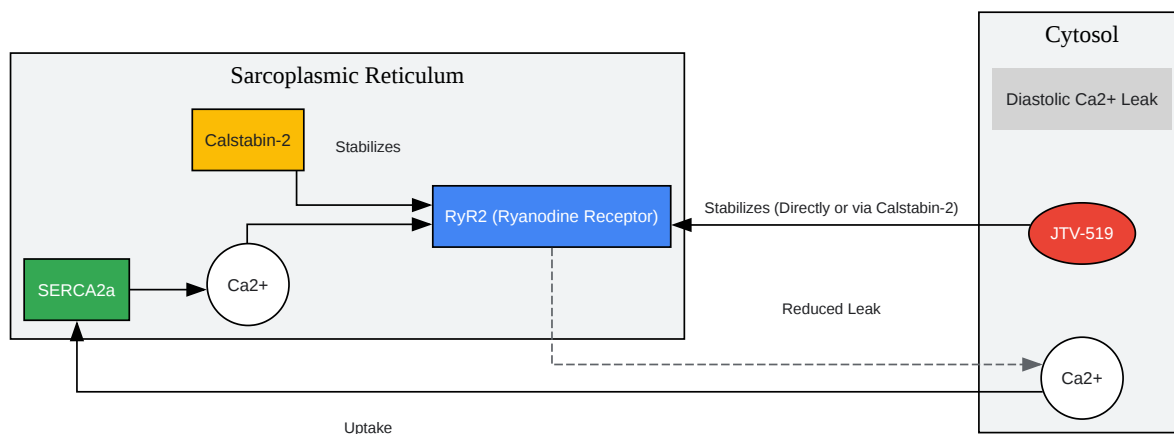
Materials:

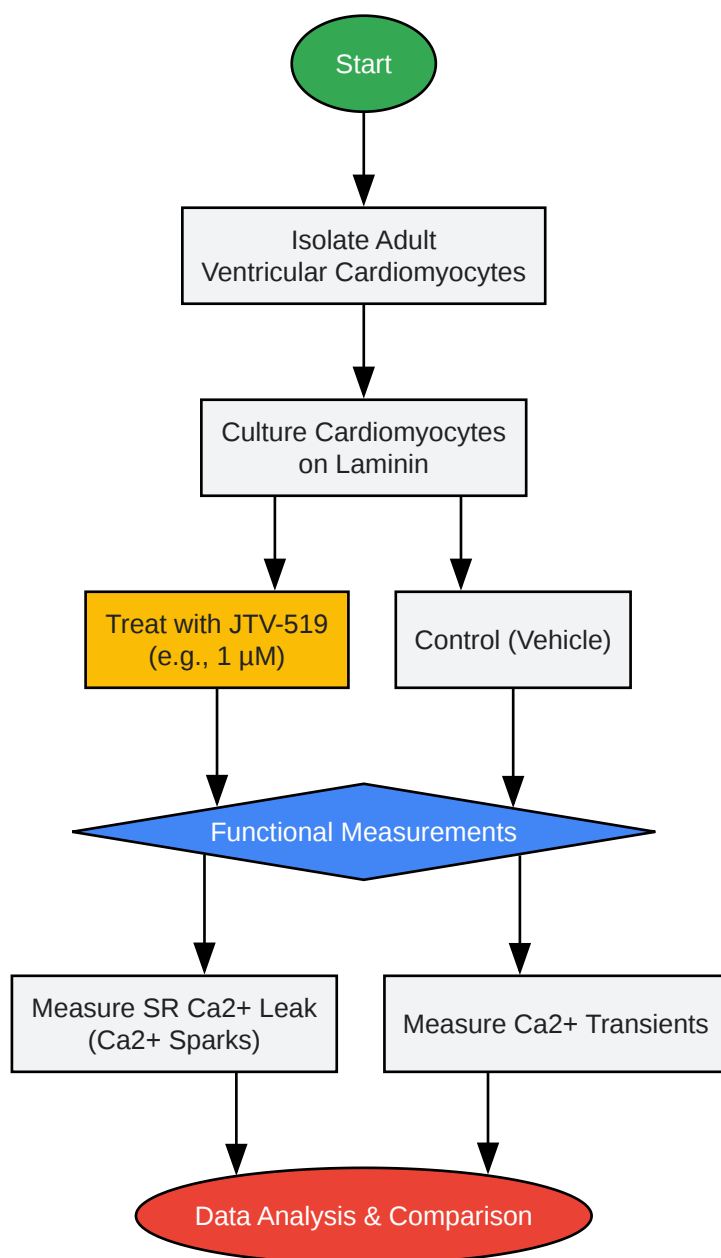
- Cultured cardiomyocytes treated with JTV-519 (from Protocol 2)
- Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM or Calcium Green-2)[[19](#)]
- Field stimulation setup
- Fluorescence imaging system

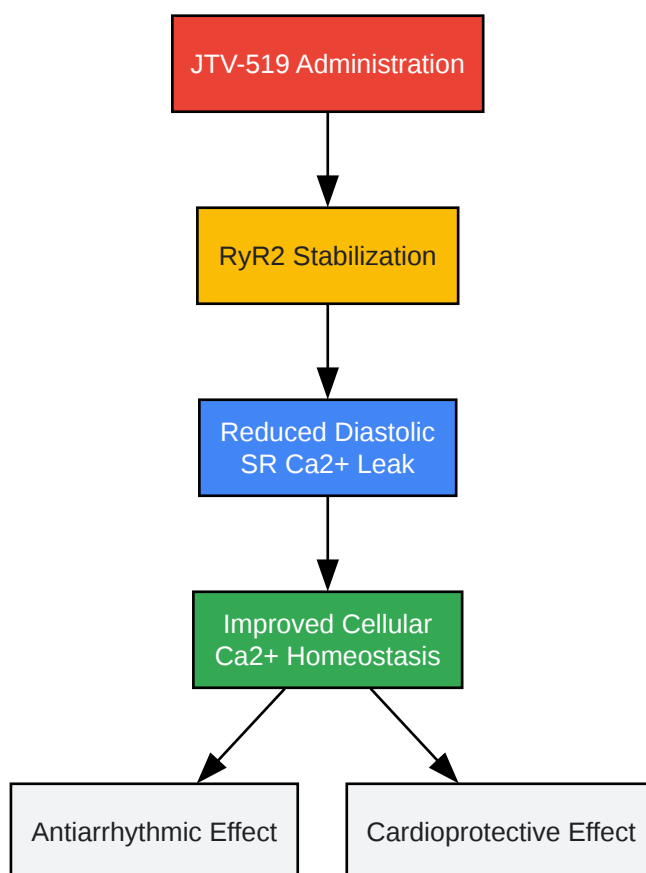
Procedure:

- Load the cardiomyocytes with a suitable fluorescent Ca²⁺ indicator.[[19](#)][[20](#)]
- Place the cells on a microscope equipped for fluorescence imaging and field stimulation.
- Pace the cardiomyocytes at a physiological frequency (e.g., 1 Hz).
- Record the changes in fluorescence intensity, which correspond to the intracellular Ca²⁺ transients.
- Analyze the amplitude, time to peak, and decay kinetics of the Ca²⁺ transients to assess the effect of JTV-519 on excitation-contraction coupling.[[21](#)]

Mandatory Visualizations







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